Mercurous acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
mercury(1+);acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNUJYAXVDTCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Hg+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3HgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212432 | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-60-7 | |
| Record name | Mercurous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimercury di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Mercurous Acetate
Classical Laboratory Preparations from Mercury Compounds
Traditional laboratory-scale synthesis of mercurous acetate (B1210297) often begins with more common mercury compounds, manipulating them to achieve the desired mercury(I) state.
Reduction of Mercury(II) Acetate
Mercurous acetate can be effectively prepared in a pure and crystalline state through the reduction of mercury(II) acetate. ias.ac.in This process utilizes organic compounds, such as secondary alcohols or aldehydes, to act as reducing agents. A notable example is the use of benzoin (B196080) in a methyl alcohol solvent. ias.ac.in
In this preparation, a solution of benzoin in anhydrous methyl alcohol is added to a solution of mercuric acetate in the same solvent. The reaction proceeds, causing the reduction of mercury(II) to mercury(I) and the oxidation of benzoin to benzil (B1666583). The sparingly soluble this compound precipitates from the solution as a colorless crystalline solid. ias.ac.in This method has been reported to achieve a high conversion rate of the initial mercuric acetate, around 80%. ias.ac.in
Table 1: Synthesis of this compound via Reduction of Mercuric Acetate
| Parameter | Details |
|---|---|
| Reactants | Mercuric acetate, Benzoin |
| Solvent | Anhydrous Methyl Alcohol |
| Product | This compound (precipitate), Benzil (in solution) |
| Reported Yield | Approximately 80% conversion of mercuric acetate |
| Product Purity (Hg%) | Found: 76.8%; Calculated for Hg₂(O₂CCH₃)₂: 77.2% |
Data sourced from laboratory experiments described in scientific literature. ias.ac.in
Synthesis via Metallic Mercury Oxidation with Specific Reagents
An alternative route involves the direct oxidation of metallic mercury. While metallic mercury is generally insoluble in acetic acid, it can be dissolved by treatment with peracetic acid in an acetic acid medium. google.com This process is particularly significant as it forms this compound as a key intermediate in the production of mercuric acetate. google.comnih.gov
The method involves adding a specific amount of peracetic acid solution to a dispersion of metallic mercury in acetic acid. nih.gov This initial step facilitates the oxidation of mercury to the mercurous (Hg₂²⁺) state, forming insoluble this compound. google.com In the broader context of synthesizing mercuric acetate, this intermediate is then further oxidized by adding more peracetic acid and heating the mixture, which dissolves the this compound as it transforms into the soluble mercuric salt. google.com
Optimization of Synthetic Conditions for Purity and Crystalline Form
The purity and crystalline nature of this compound are highly dependent on the synthetic conditions. In the reduction method using benzoin, allowing the reaction to proceed at room temperature results in a slow formation of the product, which can be beneficial for crystal growth. ias.ac.in
Purification of the resulting precipitate is critical. The product should be thoroughly washed to remove unreacted reagents and byproducts. Washing with hot methyl alcohol is an effective step to remove any adhering benzil or excess mercuric acetate. ias.ac.in The final product is a colorless crystalline solid that is sparingly soluble in water and alcohol. ias.ac.in Purity can be confirmed through elemental analysis; a sample prepared via this method showed a mercury content of 76.8%, which is very close to the theoretical value of 77.2% for pure this compound. ias.ac.in
Table 2: Properties of Purified this compound
| Property | Observation |
|---|---|
| Appearance | Colorless crystalline precipitate |
| Solubility | Sparingly soluble in water and alcohol |
| Behavior with Dilute HNO₃ | Dissolves easily |
| Behavior with NaOH | Turns black (production of metallic mercury) |
| Thermal Behavior | Chars at 300°C without melting |
Data sourced from laboratory analysis. ias.ac.in
Approaches for High-Yield Production in Controlled Environments
Key factors for maximizing yield and reaction rate include:
Intensive Agitation: Vigorous stirring of the mercury-acetic acid slurry significantly reduces reaction time. google.com
Temperature Control: While the initial formation of this compound can occur at room temperature, subsequent steps in related productions often involve heating to reflux to ensure complete reaction. google.com
In Situ Reagent Formation: A more advanced and efficient method involves forming the peracetic acid in situ by reacting acetic acid with hydrogen peroxide in the presence of the metallic mercury. This approach can lead to substantially theoretical yields and is considered more economical and safer as it avoids the need to prepare, store, and handle pre-formed peracetic acid. google.com
By carefully controlling these parameters, the formation of the this compound intermediate can be managed to ensure a high-yield and efficient production pathway. google.comgoogle.com
Structural Elucidation and Bonding in Mercurous Acetate
Spectroscopic Characterization of Mercury(I) Species and Mercurous Acetate (B1210297)
Spectroscopic techniques are crucial for identifying and characterizing mercury(I) species and their associated ligands.
Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to study mercury(I) ions. Studies involving the irradiation of mercuric acetate have shown the formation of Hg(I) centers, which exhibit EPR signals cdnsciencepub.comcdnsciencepub.com. These studies indicate that the Hg(I) ion is produced in a covalent environment and can display characteristics such as large isotropic and anisotropic hyperfine coupling, suggesting a low site symmetry cdnsciencepub.com. While these studies confirm the presence and detectability of Hg(I) species in acetate matrices, specific EPR parameters for isolated mercurous acetate are not detailed in the provided results.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. These techniques are sensitive to molecular vibrations, with IR spectroscopy being active for vibrations that cause a change in dipole moment, and Raman spectroscopy for vibrations that cause a change in polarizability edinst.comnih.gov.
Acetate Ligand Vibrations: The acetate group (CH₃COO⁻) exhibits characteristic vibrational modes. Asymmetrical and symmetrical stretching vibrations of the carboxylate group (COO⁻) are typically observed in the IR and Raman spectra. For related mercury compounds, these vibrations are often found in the regions of ~1600 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch) rsc.org.
Hg-O and Hg-Hg Vibrations: Vibrational studies on mercury(I) compounds have confirmed the presence of metal-metal vibrations. Raman spectroscopy has been instrumental in identifying the Hg–Hg stretch in mercurous nitrate (B79036) mdpi.com. While specific assignments for Hg–O and Hg–Hg vibrations in this compound are not detailed in the provided snippets, research exists on the vibrational spectra of mercury(I) and mercury(II) acetates acs.org, suggesting that such vibrations are observable and informative. The Hg-O stretching frequencies would typically appear at lower wavenumbers compared to the acetate ligand vibrations.
Compound List:
this compound (Hg₂(OAc)₂)
Mercury(I) ion ((Hg₂)₂⁺)
Acetate ion (CH₃COO⁻)
Mercuric acetate (Hg(OAc)₂)
Mercurous nitrate (Hg₂(NO₃)₂)
Vasilyevite
X-ray Diffraction Applications in Structural Determination of Reaction Products
X-ray diffraction (XRD) has been instrumental in elucidating the precise arrangement of atoms and the nature of bonding within the crystal lattice of this compound. A synchrotron study, for instance, provided a detailed account of its crystal structure iucr.org. This research determined that this compound crystallizes as centrosymmetric dimers, with the molecular formula approximated as [Hg(C₂H₃O₂)]n, indicating a polymeric chain structure formed by these dimers iucr.org.
In the solid state, this compound forms infinite ribbons. These ribbons are constructed from discrete Hg₂ octa-atomic units, where each Hg₂²⁺ dimer is linked to adjacent units through weaker Hg-O bonds. The acetate groups act as bridging ligands, coordinating to the mercury atoms.
Table 1: Key Structural Parameters of this compound
| Parameter | Value (Å) | Description | Source |
| Hg—Hg bond | 2.5202(15) | Intramolecular bond within the dimer | iucr.org |
| Hg—O bond | 2.152(12) | Bond between Hg and acetate oxygen | iucr.org |
| Hg—O bond (inter-dimer) | 2.6802(12) | Weaker bond linking dimers into ribbons | iucr.org |
Table 2: Selected Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless scales or plates | echemi.comlookchem.com |
| Melting Point | 178-180 °C (with decomposition) | echemi.comlookchem.com |
| Water Solubility | 0.75 g/100 mL at 12 °C | echemi.comlookchem.com |
| Light Sensitivity | Sensitive | echemi.comlookchem.com |
| Decomposition | By boiling water and light into Hg and Hg(OAc)₂ | echemi.comlookchem.com |
Compound Name Table:
| Common Name | Chemical Formula |
| This compound | C₄H₆Hg₂O₄ |
| Mercuric Acetate | C₄H₆HgO₄ |
Chemical Reactivity and Transformation Mechanisms of Mercurous Acetate
Disproportionation Chemistry of the Mercury(I) Ion
The mercury(I) ion, predominantly existing as the dimeric cation Hg₂²⁺, is thermodynamically unstable in many chemical environments. This inherent instability drives it towards disproportionation, a redox process where the mercury(I) species simultaneously oxidizes and reduces to form mercury(0) (elemental mercury) and mercury(II) species.
Mechanistic Pathways of Hg(I) Disproportionation to Hg(0) and Hg(II)
2 Hg(I) → Hg(0) + Hg(II)
More specifically, the Hg₂²⁺ ion undergoes the following conceptual half-reactions:
Oxidation: Hg₂²⁺ → 2 Hg²⁺ + 2e⁻
Reduction: Hg₂²⁺ + 2e⁻ → 2 Hg(0)
When these half-reactions are combined, the net reaction is:
2 Hg₂²⁺ → Hg(0) + 2 Hg²⁺
This reaction leads to the formation of elemental mercury (Hg(0)) and mercury(II) ions or compounds. sciengine.comwikipedia.orgvaia.comumich.eduucla.eduunacademy.com In some proposed mechanisms, Hg(I)-Hg(I) dimers may form as transient intermediates that subsequently undergo disproportionation. acs.org
Influence of Solvent Polarity and Ligand Environment on Disproportionation Equilibrium
The equilibrium and kinetics of Hg(I) disproportionation can be significantly influenced by the surrounding chemical environment, including the solvent and the presence of various ligands. Certain ligands, such as chloride ions (Cl⁻) and components of natural organic matter, have been observed to promote the formation of Hg(I) by facilitating comproportionation reactions. researchgate.net By stabilizing the Hg(I) species, these ligands can indirectly affect the position of the disproportionation equilibrium.
While specific studies on mercurous acetate (B1210297) in varying solvent polarities are limited, general chemical principles suggest that solvent polarity can impact the stability and reactivity of mercury species. nih.govresearchgate.net Research on other complex systems indicates that highly polar solvents can promote disproportionation reactions. researchgate.net The presence of water, a polar solvent, is also known to play a role in mercury speciation and its transformation pathways. echemi.comosti.gov
Experimental Evidence of Disproportionation in Reaction Mixtures
Experimental observations provide substantial evidence for the disproportionation of mercurous compounds. Mercurous acetate itself is known to decompose into elemental mercury and mercuric acetate when subjected to light or boiling water. echemi.com
Studies involving other mercury(I) salts, such as calomel (B162337) (Hg₂Cl₂), have demonstrably shown its disproportionation into elemental mercury and mercury(II) chloride upon exposure to UV irradiation or under specific experimental conditions. researchgate.netcore.ac.uk In photochemical reactions, the irradiation of mercurous species can directly yield metallic mercury as a product, arising from both disproportionation and reduction processes. ucla.eduoup.com The detection of elemental mercury (Hg(0)) alongside mercury(II) species in reaction mixtures or environmental samples is considered direct evidence of prior Hg(I) disproportionation. sciengine.comumich.eduresearchgate.net Furthermore, the recovery of metallic mercury from filtrates after the removal of this compound salts supports its propensity to disproportionate. cdnsciencepub.com
Stability and Degradation Pathways
This compound is not indefinitely stable and can undergo degradation through thermal and photochemical routes, yielding different mercury species and other decomposition products.
Thermal Decomposition Behavior and Products
When subjected to elevated temperatures, this compound undergoes thermal decomposition. echemi.comcoleparmer.comfishersci.comoxfordlabchem.com The primary products of this decomposition typically include corrosive vapors, carbon monoxide (CO), and carbon dioxide (CO₂). coleparmer.comfishersci.comoxfordlabchem.com Notably, elemental mercury (Hg(0)) is also identified as a direct product of this thermal breakdown. coleparmer.com The compound is also reported to decompose in boiling water, indicating sensitivity to heat. echemi.com
Table 1: Thermal Decomposition Products of this compound
| Product | Source Reference(s) |
|---|---|
| Corrosive vapors | coleparmer.com |
| Carbon monoxide | fishersci.comoxfordlabchem.com |
| Carbon dioxide | fishersci.comoxfordlabchem.com |
Photochemical Instability and Degradation Under Light Exposure
This compound exhibits significant photochemical instability, degrading upon exposure to light. echemi.comfishersci.com This light-induced degradation results in the formation of elemental mercury (Hg(0)) and mercuric acetate. echemi.com This process is a manifestation of photoreduction and disproportionation. umich.eduucla.eduoup.com Irradiation, particularly with ultraviolet (UV) light, initiates this transformation, leading to the isolation of metallic mercury. oup.com Related mercury(I) compounds, such as mercury(I) chloride, have been shown to disproportionate into Hg(0) and Hg(II) species when exposed to UV light. wikipedia.orgucla.eduunacademy.com The general photoreduction of mercury species in aqueous environments can generate Hg(I) intermediates that subsequently undergo disproportionation. umich.edu
Table 2: Photochemical Degradation Products of this compound
| Product | Conditions/Notes | Source Reference(s) |
|---|---|---|
| Elemental mercury | Upon exposure to light; UV irradiation | echemi.comoup.com |
List of Chemical Compounds Mentioned:
| Chemical Name | CAS Number |
| This compound | 631-60-7 |
| Mercury(I) ion | N/A |
| Mercury(II) ion | N/A |
| Elemental mercury | 7439-97-6 |
| Mercuric acetate | 1600-27-7 |
| Calomel | 7546-30-7 |
| Mercury(I) chloride | 10378-02-4 |
| Mercury(II) chloride | 7487-94-7 |
Advanced Analytical Methodologies for Mercurous Acetate Research
Quantitative Approaches for Monitoring Formation and Consumption
Quantitative analysis of mercurous acetate (B1210297) often involves traditional wet chemical methods that remain valuable for their robustness and reliability. These techniques are particularly useful for monitoring the progress of reactions where mercurous acetate is either a reactant or a product.
Gravimetric analysis provides a direct and accurate method for quantifying this compound, especially in reactions where it precipitates from a solution. Due to its limited solubility in aqueous solutions, this compound can be readily separated, dried, and weighed to determine its mass.
This technique is particularly applicable in oxidation-reduction reactions where mercuric salts are reduced in the presence of a suitable reducing agent, leading to the formation of the sparingly soluble this compound. The progress of such reactions can be quantitatively followed by collecting and weighing the precipitated this compound. For instance, the reaction of certain organic compounds with mercuric acetate can be monitored by quantifying the amount of this compound formed.
The collected precipitate is typically washed with a solvent in which it is insoluble, such as alcohol, to remove any soluble impurities before being dried to a constant weight. The purity of the isolated this compound can be verified through elemental analysis, with the theoretical mercury content serving as a key indicator.
Titrimetric, or volumetric, methods offer a versatile and rapid approach for determining the concentration of mercurous ions (Hg₂²⁺) in a solution. These methods rely on a reaction between the analyte (mercurous ion) and a standardized titrant.
One common approach involves the oxidation of the mercurous ion to the mercuric ion (Hg²⁺) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). In this method, a solution containing mercurous ions is treated with an excess of a standard potassium permanganate solution. The excess permanganate is then back-titrated with a standard solution of a reducing agent, such as ferrous sulfate (B86663) (FeSO₄), to determine the amount of permanganate consumed in the oxidation of the mercurous ions.
Another titrimetric approach is complexometric titration. While direct complexometric titrations of mercurous ions are challenging, indirect methods can be employed. These often involve an initial oxidation of Hg₂²⁺ to Hg²⁺, followed by the complexation of Hg²⁺ with a chelating agent like ethylenediaminetetraacetic acid (EDTA). The excess EDTA is then back-titrated with a standard metal ion solution, such as zinc sulfate (ZnSO₄), using a suitable indicator. It is important to note that in the presence of EDTA, mercurous ions can disproportionate into mercuric ions and elemental mercury, a factor that must be considered in the analytical procedure.
The table below summarizes key aspects of these titrimetric methods.
| Titration Method | Principle | Titrant(s) | Indicator Example |
| Permanganometry (Back Titration) | Oxidation of Hg₂²⁺ to Hg²⁺ | Potassium permanganate, Ferrous sulfate | Self-indicating (KMnO₄) |
| Complexometry (Indirect) | Complexation of Hg²⁺ with EDTA | EDTA, Zinc sulfate | Xylenol orange, Eriochrome Black T |
Spectroscopic and Chromatographic Techniques for Speciation and Purity Assessment
Modern instrumental techniques provide high sensitivity and selectivity for the analysis of this compound, enabling its differentiation from other mercury species and the assessment of its purity in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be a powerful tool for the structural elucidation of mercury compounds. Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg. Of these, ¹⁹⁹Hg is a spin-½ nucleus and is generally preferred for high-resolution NMR studies due to its sharper signals, although it has low sensitivity. ²⁰¹Hg is a quadrupolar nucleus and typically yields very broad signals, making it less suitable for high-resolution studies. ¹⁹⁹Hg NMR chemical shifts span a very wide range, making the technique sensitive to the chemical environment of the mercury nucleus. While direct NMR data for this compound is not extensively reported in the literature, the technique can be applied to characterize its structure and purity, and to study its interactions with other molecules in solution.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions and is invaluable for determining the elemental composition and structure of compounds. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to analyze this compound. In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, creating ions that can be analyzed. For this compound, one might expect to observe ions corresponding to the mercurous cation (Hg₂²⁺) and adducts with solvent or acetate ions. The characteristic isotopic distribution of mercury provides a clear signature for identifying mercury-containing ions in the mass spectrum. High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), can provide highly accurate mass measurements, allowing for the unambiguous identification of mercurous species in complex mixtures.
Chromatographic techniques are essential for separating different chemical forms (species) of an element. This is particularly important for mercury, as its toxicity and environmental behavior are highly dependent on its chemical form.
Ion Chromatography (IC) is a powerful technique for separating ionic species. It can be used to separate mercurous (Hg₂²⁺) and mercuric (Hg²⁺) ions, as well as organomercury compounds. The separation is typically achieved on an ion-exchange column, followed by detection. Coupling ion chromatography with sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) provides a highly sensitive and specific method for the speciation of mercury. This hyphenated technique allows for the quantification of individual mercury species at very low concentrations.
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. For mercury speciation, reversed-phase HPLC is often used. In this mode, a nonpolar stationary phase is used with a more polar mobile phase. To separate different mercury species, a complexing agent is often added to the mobile phase to form neutral or charged complexes with distinct retention characteristics. For example, thiol-containing compounds can be used to form stable complexes with mercury species, facilitating their separation.
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. This technique offers high separation efficiency and requires only very small sample volumes. CE can be used to separate inorganic mercury species like Hg₂²⁺ and Hg²⁺ from each other and from organomercury compounds. The separation is based on differences in their charge-to-mass ratios.
The following table provides a comparative overview of these chromatographic techniques for mercury speciation.
| Technique | Separation Principle | Mobile Phase Example | Detection Method(s) |
| Ion Chromatography (IC) | Ion exchange | Aqueous buffer with competing ions | Conductivity, ICP-MS |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases | Acetonitrile/water with a complexing agent | UV-Vis, Atomic Fluorescence Spectrometry (AFS), ICP-MS |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | Buffer solution (e.g., phosphate (B84403) or borate) | UV-Vis, Mass Spectrometry (MS) |
Coordination Chemistry of Mercury I Acetate
Nature of Acetate (B1210297) Ligand Binding to the Dimeric Hg(I) Core
The interaction between the acetate ligands and the [Hg₂]²⁺ core is expected to be primarily ionic. However, some degree of covalent character in the Hg-O bonds is anticipated. In many carboxylate complexes of metals, the carboxylate group can coordinate in several ways:
Monodentate: One oxygen atom of the acetate group binds to a mercury atom.
Bidentate chelating: Both oxygen atoms of the same acetate group bind to a single mercury atom.
Bidentate bridging: Each oxygen atom of the acetate group binds to a different mercury atom, potentially linking different [Hg₂]²⁺ units to form a polymeric structure.
Without a definitive crystal structure, the precise binding mode of the acetate ligands in solid mercurous acetate remains speculative. It is plausible that in the solid state, the acetate groups may act as bridging ligands, leading to a polymeric network. In solution, the nature of the solvent would significantly influence the coordination, with solvent molecules potentially competing with or displacing the acetate ligands from the primary coordination sphere of the mercury atoms.
Formation of Adducts and Complexes with Other Ligands (e.g., nitrogen, phosphorus, sulfur donors)
While specific studies commencing with this compound are scarce, research on the reactions of the mercurous ion, typically from mercurous hexafluoroarsenate, Hg₂(AsF₆)₂, with various donor ligands provides significant insight into the expected reactivity of this compound. The acetate ligands in this compound are considered to be more strongly coordinating than anions like hexafluoroarsenate, which would influence the thermodynamics of ligand substitution reactions. Nevertheless, strong donor ligands are expected to displace the acetate ions and coordinate to the [Hg₂]²⁺ core.
The reaction of the mercurous ion with donor ligands can result in two primary outcomes: the formation of a stable mercury(I) complex or the disproportionation of the mercurous ion into elemental mercury (Hg) and a mercury(II) complex. researchgate.net
Nitrogen Donors: The interaction of mercurous ions with nitrogen-donor ligands is complex. While stable complexes can be formed, the relatively hard nature of many nitrogen donors can favor the formation of more stable mercury(II) complexes, thus promoting disproportionation. The outcome of the reaction is often dependent on the stoichiometry and the electronic and steric properties of the nitrogen ligand.
Phosphorus Donors: The mercurous ion readily reacts with tertiary phosphines. The nature of the resulting product is highly dependent on the phosphine's basicity and steric bulk. researchgate.net
Strongly basic and sterically unhindered phosphines , such as triphenylphosphine (B44618) (PPh₃) and trimethyl phosphite (B83602) (P(OMe)₃), tend to cause the disproportionation of the mercurous ion to form mercury(0) and a mercury(II)-phosphine complex. researchgate.net
Less basic phosphines , particularly those with electron-withdrawing substituents like trifluoromethyl groups (e.g., P(CF₃)Ph₂), can form stable, soluble 1:2 complexes with the [Hg₂]²⁺ core, such as [Hg₂(P(CF₃)Ph₂)₂]²⁺. researchgate.net
Phosphorus trifluoride (PF₃) , a weak base, has been shown to form 1:1 and likely 1:2 complexes with the mercurous ion without causing disproportionation. researchgate.net
The following table summarizes the observed reactivity of the mercurous ion with various phosphine (B1218219) ligands.
| Ligand (L) | L:Hg₂²⁺ Ratio | Observed Product | Reference |
| PPh₃ | Any | Disproportionation to Hg(0) and [Hg(PPh₃)₂]²⁺ | researchgate.net |
| P(OMe)₃ | Any | Disproportionation to Hg(0) and [Hg(P(OMe)₃)₂]²⁺ | researchgate.net |
| P(CF₃)Ph₂ | ≤ 1 | [Hg₂(P(CF₃)Ph₂)₂]²⁺ | researchgate.net |
| PF₃ | Not specified | [Hg₂PF₃]²⁺ and [Hg₂(PF₃)₂]²⁺ | researchgate.net |
Sulfur Donors: The mercurous ion, being a soft acid, is expected to form stable complexes with soft sulfur-donor ligands. However, similar to phosphines, the reaction outcome can be influenced by the ligand's properties. Ligands such as triphenylphosphine sulfide (B99878) (SPPh₃) and its derivatives form insoluble 1:1 complexes with the mercurous ion when the ligand-to-metal ratio is 1:1 or less. If the ratio exceeds 1:1, disproportionation occurs. researchgate.net
The table below details the reactivity of the mercurous ion with selected sulfur and selenium donor ligands.
| Ligand (L) | L:Hg₂²⁺ Ratio | Observed Product | Reference |
| SPPh₃ | ≤ 1 | Insoluble [Hg₂(AsF₆)₂·SPPh₃] | researchgate.net |
| SPPh₃ | > 1 | Disproportionation | researchgate.net |
| SP(p-C₆H₄F)₃ | ≤ 1 | Insoluble 1:1 complex | researchgate.net |
| SP(p-C₆H₄F)₃ | > 1 | Disproportionation | researchgate.net |
| SePPh₃ | ≤ 1 | Insoluble 1:1 complex | researchgate.net |
| SePPh₃ | > 1 | Disproportionation | researchgate.net |
Influence of Ligand Properties on this compound Stability and Reactivity
The stability of this compound and its potential complexes is dictated by the properties of the incoming ligands. The key factors influencing these interactions are the electronic and steric characteristics of the donor atom.
Electronic Effects: The stability of the mercury(I) state in the presence of a ligand is correlated with the ligand's net electron-donating ability.
Strong σ-donors (highly basic ligands) increase the electron density on the [Hg₂]²⁺ core. This increased electron density can destabilize the Hg-Hg bond and lower the activation energy for disproportionation into the thermodynamically stable elemental mercury and a mercury(II) complex with the ligand. This is observed with strongly basic phosphines like PPh₃. researchgate.net
Weaker σ-donors or ligands with π-acceptor capabilities can stabilize the [Hg₂]²⁺ core. By withdrawing electron density, these ligands strengthen the Hg-Hg bond and disfavor disproportionation. The formation of stable mercurous complexes with phosphines containing electron-withdrawing groups (e.g., -CF₃) supports this trend. researchgate.net
A correlation has been observed between the stability of mercury(I) compounds and the position of the ligands in the spectrochemical series. Ligands that are weaker field ligands tend to form more stable mercury(I) complexes. researchgate.net
Steric Effects: The size of the donor ligand can also play a crucial role. Bulky ligands can sterically hinder the close approach required for the formation of certain complexes, potentially influencing the coordination number and the geometry of the resulting adduct. In the context of disproportionation, steric hindrance might affect the stability of the resulting mercury(II) complex, thereby indirectly influencing the stability of the mercury(I) state.
Environmental Chemistry of Mercury I Acetate
Transformation and Fate in Aquatic and Terrestrial Environments
Mercurous acetate (B1210297) (Hg₂(CH₃COO)₂) is a mercury compound where mercury exists in the mercurous state, characterized by the dimeric cation Hg₂²⁺ dovepress.comontosight.aiwikipedia.org. Compared to mercuric acetate (Hg(II) acetate), mercurous acetate is noted for its reduced stability and lower solubility in water ontosight.ai. While mercuric acetate is readily soluble, this compound is described as sparingly soluble ontosight.aiias.ac.in. This lower solubility suggests a potentially reduced mobility in aquatic systems and soils, potentially leading to its precipitation or adsorption onto particulate matter.
However, the environmental persistence of this compound is severely limited by its propensity to disproportionate. This chemical process, where a substance is simultaneously oxidized and reduced, leads to the formation of elemental mercury (Hg⁰) and mercuric mercury (Hg²⁺) dovepress.com. This inherent instability means that this compound is unlikely to persist as a distinct environmental species for extended periods. Its transformation into more stable forms, primarily Hg(II) and Hg(0), dictates its ultimate fate and contribution to the broader mercury cycle.
Role of this compound in the Biogeochemical Cycling of Mercury
This compound's primary role in the biogeochemical cycling of mercury is as a transient intermediate. The mercury cycle involves continuous transformations between elemental mercury (Hg⁰), inorganic mercury (Hg⁺/Hg₂²⁺ and Hg²⁺), and organic mercury compounds, most notably methylmercury (B97897) (MeHg) wikipedia.orgprinceton.eduusgs.govhbm4eu.eunih.govmdpi.com. Mercurous species, including this compound, are part of this dynamic.
The disproportionation reaction of the mercurous ion (Hg₂²⁺ ⇌ Hg⁰ + Hg²⁺) is a critical step that links the Hg(I) state to the more prevalent Hg(0) and Hg(II) states dovepress.com. This process effectively converts mercurous mercury into elemental mercury, which can volatilize back into the atmosphere, and mercuric mercury, which is a primary substrate for microbial methylation into highly toxic methylmercury wikipedia.orgprinceton.eduusgs.govhbm4eu.eunih.govmdpi.comnsf.govresearchgate.netoup.com. Therefore, while this compound itself may not be a dominant environmental species, its transformation products are central to mercury's atmospheric exchange and bioaccumulation pathways.
The limited solubility of this compound could, in theory, influence its bioavailability and interaction with microbial communities. However, given its rapid disproportionation, its direct contribution to methylation or other biological transformations is likely minimal compared to Hg(II) species.
Interconversion Dynamics with Other Mercury Species (Hg(0), Hg(II), organomercury compounds)
The interconversion dynamics of this compound are dominated by its disproportionation reaction:
Hg₂²⁺ ⇌ Hg⁰ + Hg²⁺ dovepress.com
This reaction signifies that mercurous ions, and by extension this compound, are in equilibrium with elemental mercury and mercuric ions. Under certain environmental conditions, such as specific pH ranges or the presence of reducing agents, Hg(II) can be reduced to Hg(I) ontosight.aiacs.org. Conversely, as noted in laboratory studies, heating solutions of mercuric acetate can lead to the formation of this compound ias.ac.in.
Once formed, this compound rapidly breaks down. The Hg⁰ produced can be re-emitted to the atmosphere or undergo re-oxidation to Hg(II) dovepress.comnih.govmdpi.comoup.com. The Hg²⁺ generated from disproportionation is the principal inorganic mercury species that is biologically methylated by anaerobic bacteria in sediments and soils to form methylmercury (MeHg) wikipedia.orgprinceton.eduusgs.govhbm4eu.eunih.govmdpi.comnsf.govresearchgate.netoup.com. MeHg is a potent neurotoxin that bioaccumulates and biomagnifies through aquatic and terrestrial food webs, posing significant risks to ecosystems and human health princeton.eduusgs.govhbm4eu.eunih.govmdpi.comdcceew.gov.auinchem.org.
Therefore, this compound acts as a bridge, converting Hg(I) into Hg(0) and Hg(II), thereby influencing the pool of mercury available for atmospheric transport and biological methylation.
Data Tables
Computational and Theoretical Investigations of Mercurous Acetate
Quantum Chemical Studies on the Electronic Structure and Bonding of Hg₂(OAc)₂
Detailed quantum chemical investigations specifically targeting mercurous acetate (B1210297) are scarce. However, the electronic structure can be inferred from general principles of mercury chemistry and theoretical studies on analogous compounds. The defining feature of mercurous acetate is the dimeric cation, [Hg-Hg]²⁺, where each mercury atom is in a formal +1 oxidation state.
The ground state electron configuration of a neutral mercury atom is [Xe] 4f¹⁴ 5d¹⁰ 6s². In the Hg₂²⁺ ion, each mercury atom contributes one 6s electron to form a covalent Hg-Hg single bond. This interaction is a significant subject of theoretical interest, as relativistic effects are known to play a crucial role in the chemistry of heavy elements like mercury. Ab initio studies on related mercurous dihalides (Hg₂X₂) have shown that relativistic effects strengthen the Hg-Hg bond.
The bonding between the [Hg-Hg]²⁺ unit and the two acetate (CH₃COO⁻) ligands is expected to be primarily ionic. Each acetate ligand would interact with one of the mercury atoms through its carboxylate oxygen atoms. Quantum Theory of Atoms in Molecules (QTAIM) analysis, a method used to analyze electron density and characterize chemical bonds, would be an ideal tool to precisely characterize the Hg-Hg and Hg-O interactions. wikipedia.orgamercrystalassn.orgresearchgate.netwiley-vch.de Such an analysis would quantify the degree of covalency versus ionicity in these bonds. However, specific QTAIM studies for this compound have not been reported in available literature.
A theoretical analysis would involve optimizing the molecular geometry using a suitable level of theory, such as DFT with a functional like B3LYP, and an appropriate basis set that includes relativistic corrections for the mercury atoms (e.g., LANL2DZ). Subsequent calculations could provide insights into molecular orbital compositions, atomic charges, and bond orders.
Table 1: Postulated Parameters for a Theoretical Study of this compound
| Parameter | Expected Focus of Investigation | Computational Method | Anticipated Finding |
|---|---|---|---|
| Hg-Hg Bond Length | Covalent interaction within the dimer | DFT Geometry Optimization | A specific bond distance, likely influenced by relativistic effects. |
| Hg-O Bond Length | Iono-covalent interaction with acetate | DFT Geometry Optimization | Characterization of the coordination between mercury and the acetate ligand. |
| Electron Density at Bond Critical Points (BCP) | Nature of the Hg-Hg and Hg-O bonds | QTAIM Analysis | High electron density for the covalent Hg-Hg bond; lower density for the predominantly ionic Hg-O bonds. |
Molecular Dynamics Simulations of this compound Reactivity in Solution
Molecular dynamics (MD) simulations provide a powerful method for studying the behavior of ions and molecules in solution, including their solvation, ion-pairing, and dynamic interactions. While MD simulations have been performed on various salt solutions, including those containing acetate anions, specific studies focusing on this compound are not found in the reviewed literature. researchgate.netnih.govmdpi.combyu.edu
A hypothetical MD simulation of this compound in an aqueous solution would require the development of a robust force field to describe the interactions of the Hg₂²⁺ ion. This would involve parametrizing bond lengths, angles, and non-bonded interactions (Lennard-Jones and electrostatic) for the dimeric cation. The interactions of the acetate ion and water molecules are generally available in standard force fields like AMBER or CHARMM.
Such simulations could explore several key aspects of this compound's solution chemistry:
Solvation Structure: Determining the coordination number and geometry of water molecules in the first and second solvation shells around the Hg₂²⁺ cation.
Ion Pairing: Investigating the formation and dynamics of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP) between Hg₂²⁺ and acetate anions. byu.edu
Dynamic Properties: Calculating diffusion coefficients for the ions and analyzing the residence time of water molecules and acetate ions within the coordination sphere of the mercury dimer.
These simulations would be crucial for understanding the local environment of the mercurous ion, which directly influences its stability and reactivity, particularly concerning its propensity to disproportionate. mdpi.com
Computational Modeling of Disproportionation Reaction Energetics and Pathways
The disproportionation of the mercurous ion into elemental mercury and the mercuric ion is a fundamental characteristic of its chemistry:
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
This equilibrium is known to be influenced by the presence of ligands that can stabilize the Hg²⁺ ion. libretexts.org Acetate ions can form complexes with Hg²⁺, potentially shifting the equilibrium to the right.
Computational modeling, particularly using DFT, is well-suited to investigate the thermodynamics and kinetics of this reaction. By calculating the Gibbs free energies of the reactants (solvated Hg₂²⁺ and acetate), products (elemental Hg, solvated Hg²⁺-acetate complexes), and potential transition states, a complete energy profile of the reaction pathway can be constructed.
Table 2: Key Thermodynamic Quantities for Modeling this compound Disproportionation
| Quantity | Definition | Relevance to Reaction |
|---|---|---|
| ΔGsolv(Hg₂²⁺) | Gibbs free energy of solvation for the mercurous ion. | Energy of the reactant state in solution. |
| ΔGf(Hg(OAc)n) | Gibbs free energy of formation for mercuric acetate complexes. | Energy of the product state in solution. |
| ΔG‡ | Gibbs free energy of activation. | Determines the kinetic barrier and rate of the disproportionation reaction. |
The calculations would need to account for solvent effects, which can be done using either implicit continuum solvation models (like PCM) or by including a number of explicit solvent molecules in the quantum mechanical calculation. researchgate.net Investigating the reaction mechanism might reveal whether the disproportionation occurs through a direct dissociation of the Hg-Hg bond or involves intermediates, possibly facilitated by the acetate ligands. The results would provide a quantitative understanding of how acetate influences the stability of the mercurous ion in solution. However, to date, such specific computational studies on the disproportionation energetics of this compound are not available in the scientific literature.
Future Research Directions and Unexplored Avenues for Mercurous Acetate Studies
Development of Novel and Green Synthetic Strategies
Current synthetic routes to mercurous acetate (B1210297) are often classical wet-chemistry methods that may not align with modern principles of green chemistry. Future research should focus on developing more efficient, safer, and environmentally benign synthetic strategies.
One promising area is the controlled oxidation of elemental mercury. A known method for producing mercuric acetate involves the use of peracetic acid, where mercurous acetate is formed as a transient intermediate. nih.govgoogle.com A future research goal would be to refine this process to selectively isolate the this compound product in high yield, potentially by controlling stoichiometry, temperature, and reaction time.
Another avenue is the development of mechanochemical and sonochemical methods. These solvent-free or solvent-reduced techniques have shown promise in the synthesis of other inorganic and organometallic compounds and could offer a greener alternative to traditional solvent-based syntheses of this compound.
Furthermore, exploring bioreductive pathways could be a novel green approach. While the bioreductive synthesis of mercuric oxide nanoparticles using plant extracts has been demonstrated, youtube.com similar methodologies could be investigated for the controlled reduction of mercuric acetate to its mercurous form.
| Potential Green Synthetic Strategy | Principle | Potential Advantages |
| Controlled Oxidation of Hg(0) | Fine-tuning the reaction of elemental mercury with mild oxidizing agents to halt the reaction at the Hg(I) stage. | Atom economy; direct use of elemental mercury. |
| Mechanochemistry | Solid-state grinding of precursors (e.g., mercuric oxide and a reducing agent with acetic acid) to induce a chemical reaction. | Reduced or eliminated solvent use; potential for novel polymorphs. |
| Sonochemistry | Using ultrasound to promote the reaction, potentially at lower temperatures and with shorter reaction times. | Enhanced reaction rates; energy efficiency. |
| Biomimetic Reduction | Employing non-toxic reducing agents, inspired by biological processes, to reduce mercuric acetate to this compound. | Use of renewable resources; milder reaction conditions. |
Exploration of Underutilized Reactivity in Catalysis or Material Science
The reactivity of this compound is largely unexplored, particularly in the fields of catalysis and materials science. Its unique properties, such as the Hg-Hg bond and its propensity for disproportionation, could be harnessed for novel applications.
A key feature of mercurous salts is their ability to disproportionate into mercuric salts and elemental mercury. ias.ac.inchemicalbook.com This equilibrium could be exploited in catalysis, where this compound could serve as a precursor for the in situ generation of catalytically active Hg(0) nanoparticles or Hg(II) species in a controlled manner.
The linear O-Hg-Hg-O arrangement in this compound could be utilized as a building block for novel coordination polymers and metal-organic frameworks (MOFs). By employing appropriate organic linkers, it may be possible to synthesize materials with interesting structural motifs and potential applications in gas storage, separation, or sensing. The study of polymeric mercury(II) complexes with acetate and other ligands suggests that similar structures could be accessible for mercury(I). acs.org
The Hg-Hg bond itself is a point of significant chemical interest. nih.govnih.gov Research into reactions that can selectively cleave or functionalize this bond could open up new avenues in organometallic chemistry and lead to the synthesis of novel mixed-valence mercury compounds or clusters with unique electronic and photophysical properties.
| Unexplored Application Area | Key Property of this compound | Potential Research Focus |
| Catalysis | Disproportionation to Hg(II) and Hg(0). | Use as a precursor for in situ catalyst generation; development of redox catalytic cycles. |
| Material Science | Linear O-Hg-Hg-O structural unit. | Synthesis of novel coordination polymers and MOFs with unique topologies. |
| Organometallic Synthesis | Presence of a reactive Hg-Hg bond. | Reactions involving the selective cleavage or derivatization of the Hg-Hg bond to form new organometallic structures. |
Application of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound in solution and during reactions is crucial for controlling its synthesis and reactivity. The application of advanced in-situ characterization techniques is a promising, yet unexplored, research direction.
Solid-state ¹⁹⁹Hg Magic-Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for probing the electronic environment of mercury in dimercury(I) compounds. nih.gov Employing this technique in-situ could provide real-time information on the changes in the Hg-Hg bond and coordination environment during synthesis, decomposition, or catalytic reactions.
Electron Paramagnetic Resonance (EPR) spectroscopy , particularly through spin-trapping techniques, could be used to detect and identify radical intermediates in redox reactions involving this compound. researchgate.netnih.gov This would provide mechanistic insights into its disproportionation and other electron transfer processes.
In-situ vibrational spectroscopy (Raman and Infrared) could monitor changes in the acetate ligand coordination and the Hg-O and Hg-Hg bonds during dynamic processes. nih.gov This would be particularly useful for studying ligand exchange reactions or the formation of polymeric structures.
| Characterization Technique | Information Obtainable | Potential Application |
| ¹⁹⁹Hg MAS NMR Spectroscopy | Mercury coordination environment, Hg-Hg bond characteristics. | In-situ monitoring of synthesis and decomposition reactions. |
| EPR Spin Trapping | Detection and identification of radical intermediates. | Mechanistic studies of redox and disproportionation reactions. |
| In-situ Raman/IR Spectroscopy | Vibrational modes of acetate ligands and Hg-O/Hg-Hg bonds. | Real-time analysis of ligand exchange and polymerization. |
| Electrochemical Methods | Redox potentials of the Hg(I)/Hg(II) and Hg(I)/Hg(0) couples. | Studying the thermodynamics and kinetics of electron transfer processes. |
Research into Controlled Stabilization or Destabilization of the Hg(I) State in Acetate Environments
The stability of the mercury(I) oxidation state is a delicate balance, often influenced by factors such as light, temperature, and the presence of coordinating species. chemicalbook.comtechnopharmchem.com A fundamental understanding of the factors governing the stability of the [Hg₂]²⁺ dication in an acetate environment is essential for its handling and application.
Future research could focus on the systematic study of how different solvent environments and the presence of other ligands affect the stability of this compound. Ligand exchange reactions could be explored as a means to either stabilize the Hg(I) state, preventing disproportionation, or to controllably destabilize it to promote the formation of Hg(0) or Hg(II) when desired. libretexts.org
Computational and theoretical chemistry offers a powerful tool for investigating the nature of the Hg-Hg bond and its interaction with acetate ligands. nih.govresearchgate.net Density Functional Theory (DFT) calculations could be employed to model the electronic structure of this compound and to predict how changes in the coordination sphere would impact the stability of the Hg(I) dimer. Such studies could guide the rational design of experiments aimed at controlling the stability of this unique oxidation state.
Exploring the photochemistry of this compound could also be a fruitful area of research. Given its sensitivity to light, understanding the mechanisms of photochemical decomposition could lead to applications in photo-catalysis or light-initiated synthesis.
Q & A
Q. What are the standard methods for synthesizing and characterizing mercurous acetate in the laboratory?
this compound (Hg₂(CH₃COO)₂) is typically synthesized via controlled redox reactions. For example, precipitation from a reaction mixture containing mercury and acetic acid under inert conditions is a common approach . Characterization involves decomposition point analysis (~270°C) and infrared (IR) spectroscopy to confirm structural integrity. Comparative analysis with authentic samples is critical to validate purity .
Q. How can researchers confirm the oxidation state of mercury in this compound?
Mercury in this compound exists in the +1 oxidation state (Hg⁺), forming a dimeric Hg₂²⁺ structure. Techniques such as X-ray photoelectron spectroscopy (XPS) and redox titration (e.g., iodometric methods) are used to distinguish Hg⁺ from Hg²⁺. Additionally, solubility tests (e.g., insolubility in water for Hg₂Cl₂ vs. solubility of Hg(CH₃COO)₂) provide indirect validation .
Q. What are the primary stability concerns when handling this compound?
Mercurous compounds are prone to disproportionation, especially in acidic or oxidizing environments, forming Hg²⁺ and elemental Hg. Storage under anhydrous conditions and in inert atmospheres (e.g., argon) minimizes degradation. Regular spectroscopic monitoring (e.g., UV-Vis) is recommended to detect instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for this compound reactions under varying pH conditions?
Conflicting kinetic data often arise from pH-dependent speciation. For instance, acetate buffer (pH 3.6–5.5) stabilizes Hg⁺, while phosphate or borate buffers induce precipitation or redox shifts . Advanced methods include:
Q. What experimental strategies mitigate interference from mercury speciation in analytical workflows?
Speciation challenges (e.g., Hg⁺ ↔ Hg²⁺ interconversion) can distort results in techniques like atomic absorption spectroscopy (AAS). Mitigation strategies include:
Q. How can electrochemical studies be designed to probe this compound’s role in catalytic systems?
this compound’s redox activity makes it relevant in electrocatalysis. Experimental design considerations:
- Use a three-electrode system with a Hg/Hg₂SO₄ reference electrode and platinum counter electrode in acetate buffer (pH 3.6) .
- Scan rate-dependent CV to distinguish adsorption-controlled vs. diffusion-limited processes.
- Electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance in Hg⁺-mediated reactions .
Q. What are the methodological best practices for evaluating this compound’s toxicity in biological assays?
Toxicity assessment requires stringent controls due to Hg⁺’s high reactivity with thiol groups in proteins. Recommendations:
- Use chelating agents (e.g., dimercaptosuccinic acid) to quench unreacted Hg⁺ post-exposure.
- Luminescent bacterial assays (e.g., Vibrio fischeri) for rapid ecotoxicity screening.
- Histopathological analysis of model organisms (e.g., zebrafish) to quantify organ-specific damage .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
